molecular formula C12H16BrNO2 B5683566 2-(2-bromophenoxy)-N-isobutylacetamide

2-(2-bromophenoxy)-N-isobutylacetamide

Cat. No. B5683566
M. Wt: 286.16 g/mol
InChI Key: JLEVICYZXCDCQO-UHFFFAOYSA-N
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Description

2-(2-bromophenoxy)-N-isobutylacetamide, also known as BPAI, is an organic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPAI is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various neurological disorders.

Mechanism of Action

2-(2-bromophenoxy)-N-isobutylacetamide selectively binds to the mGluR5 receptor and blocks its activation by glutamate, which is a neurotransmitter involved in various neurological processes. The mGluR5 receptor is widely distributed in the brain and plays a crucial role in modulating synaptic plasticity, learning, and memory. By blocking the mGluR5 receptor, 2-(2-bromophenoxy)-N-isobutylacetamide reduces the excitatory neurotransmission and modulates the glutamate signaling pathway, which is implicated in various neurological disorders.
Biochemical and Physiological Effects:
2-(2-bromophenoxy)-N-isobutylacetamide has been shown to have various biochemical and physiological effects, including reducing the release of dopamine in the striatum, reducing the expression of immediate early genes in the prefrontal cortex, and modulating the glutamate signaling pathway. 2-(2-bromophenoxy)-N-isobutylacetamide has also been found to have anxiolytic and antidepressant effects in animal models.

Advantages and Limitations for Lab Experiments

2-(2-bromophenoxy)-N-isobutylacetamide has several advantages for lab experiments, including its selectivity for the mGluR5 receptor, its high potency, and its ability to penetrate the blood-brain barrier. However, 2-(2-bromophenoxy)-N-isobutylacetamide has some limitations, including its potential off-target effects, its short half-life, and its poor solubility.

Future Directions

There are several future directions for the research on 2-(2-bromophenoxy)-N-isobutylacetamide, including the development of more potent and selective mGluR5 antagonists, the investigation of the long-term effects of 2-(2-bromophenoxy)-N-isobutylacetamide on neurological function, and the exploration of the therapeutic potential of 2-(2-bromophenoxy)-N-isobutylacetamide in other neurological disorders. Furthermore, the combination of 2-(2-bromophenoxy)-N-isobutylacetamide with other drugs or therapies may enhance its therapeutic efficacy and reduce its side effects.

Synthesis Methods

The synthesis of 2-(2-bromophenoxy)-N-isobutylacetamide involves the reaction of 2-bromophenol with isobutylamine to form 2-bromophenoxy-N-isobutylacetamide. The reaction is catalyzed by acetic anhydride and triethylamine, and the product is purified by column chromatography. The yield of the synthesis is around 70%, and the purity is confirmed by nuclear magnetic resonance (NMR) spectroscopy.

Scientific Research Applications

2-(2-bromophenoxy)-N-isobutylacetamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, schizophrenia, and addiction. 2-(2-bromophenoxy)-N-isobutylacetamide has been shown to reduce the motor symptoms of Parkinson's disease in animal models by blocking the mGluR5 receptor. In addition, 2-(2-bromophenoxy)-N-isobutylacetamide has been found to improve cognitive deficits in animal models of schizophrenia by modulating the glutamate signaling pathway. Furthermore, 2-(2-bromophenoxy)-N-isobutylacetamide has been shown to reduce drug-seeking behavior in animal models of addiction by blocking the mGluR5 receptor.

properties

IUPAC Name

2-(2-bromophenoxy)-N-(2-methylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-9(2)7-14-12(15)8-16-11-6-4-3-5-10(11)13/h3-6,9H,7-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLEVICYZXCDCQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)COC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bromophenoxy)-N-(2-methylpropyl)acetamide

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